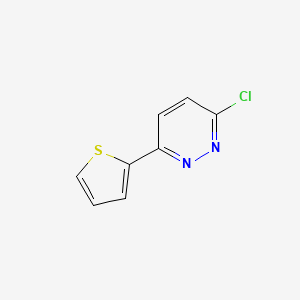

3-Chloro-6-(2-thienyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(2-thienyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2-thienyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPOARFRZDKKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-(2-thienyl)pyridazine physical and chemical properties

The following technical guide details the physical and chemical properties, synthesis, and applications of 3-Chloro-6-(2-thienyl)pyridazine , a critical bi-heteroaryl scaffold in medicinal chemistry.

Scaffold Architecture, Synthesis Protocols, and Medicinal Utility

Executive Summary

3-Chloro-6-(2-thienyl)pyridazine is a privileged bi-heteroaryl scaffold characterized by a distinct electronic push-pull system. The electron-deficient pyridazine ring, substituted with an electron-rich thiophene moiety, creates a unique dipole that is highly valued in drug discovery. This intermediate serves as a linchpin in the synthesis of c-Met kinase inhibitors , GABA-A receptor modulators , and organic optoelectronic materials . Its remaining chlorine atom provides a versatile handle for Nucleophilic Aromatic Substitution (SNAr) or secondary cross-coupling reactions, enabling rapid library generation.

Chemical Identity & Physical Properties[1][2][3][4]

This compound exists as a crystalline solid. Its solubility profile—moderate in polar organic solvents but poor in water—dictates specific handling protocols during purification and biological assay preparation.

| Property | Data |

| IUPAC Name | 3-Chloro-6-(thiophen-2-yl)pyridazine |

| CAS Number | 28657-41-2 |

| Molecular Formula | C₈H₅ClN₂S |

| Molecular Weight | 196.66 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Melting Point | 159–162 °C |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in H₂O |

| LogP (Predicted) | ~2.5 (Lipophilic) |

| pKa (Predicted) | ~0.11 (Conjugate acid) |

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The primary route to 3-Chloro-6-(2-thienyl)pyridazine involves the desymmetrization of 3,6-dichloropyridazine. The challenge here is stoichiometric control to prevent the formation of the bis-thienyl byproduct.

Mechanism & Causality

-

Substrate: 3,6-Dichloropyridazine is symmetric. The first oxidative addition of Palladium is statistically favored, but the electron-rich nature of the product (once the thienyl group is attached) slightly deactivates the second chlorine towards oxidative addition compared to the starting material, aiding mono-selectivity.

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is preferred for difficult substrates to prevent protodeboronation of the thienyl boronic acid.

-

Base: Carbonate bases (Na₂CO₃) are mild enough to preserve the base-sensitive pyridazine ring while activating the boronic acid.

Step-by-Step Protocol

-

Reagent Setup:

-

Charge a 3-neck round-bottom flask with 3,6-Dichloropyridazine (1.0 equiv, e.g., 14.9 g).

-

Add 2-Thienylboronic acid (1.05 equiv, 13.4 g). Note: Slight excess ensures conversion, but too much risks bis-coupling.

-

Add solvent system: DME/Ethanol/Water (4:1:1 ratio, 0.2 M concentration). The ethanol/water mixture is crucial for solubilizing the inorganic base.

-

-

Degassing (Critical):

-

Sparge the solution with Argon or Nitrogen for 20 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

-

Catalysis:

-

Add Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.03 equiv).

-

Add Na₂CO₃ (2.0 equiv) dissolved in the minimum amount of water.[1]

-

-

Reaction:

-

Heat to reflux (approx. 80–85 °C) for 6–12 hours.

-

Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the dichloro starting material.

-

-

Workup:

-

Cool to room temperature. Evaporate volatile organic solvents.

-

Dilute residue with water and extract with Dichloromethane (DCM) .

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Yield Expectation: 65–80%.

-

Synthesis Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling pathway for the mono-functionalization of 3,6-dichloropyridazine.

Reactivity Profile & Functionalization

The utility of 3-Chloro-6-(2-thienyl)pyridazine lies in its bifunctional nature. It possesses two distinct reactive sites:

-

C3-Chlorine (Pyridazine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

C5-Thiophene: Electron-rich position susceptible to Electrophilic Aromatic Substitution (SEAr).

Key Transformations

-

SNAr with Amines: Reaction with primary or secondary amines (e.g., morpholine, piperazine) in the presence of a base (DIPEA) yields 3-amino-6-(2-thienyl)pyridazines. This is the primary route for generating kinase inhibitor libraries.

-

Suzuki/Stille Coupling: The remaining chlorine can undergo a second cross-coupling to generate non-symmetric 3,6-diarylpyridazines.

-

Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazine derivative, a precursor for fused tricyclic systems like triazolo[4,3-b]pyridazines (c-Met inhibitors).

Reactivity Logic Map

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery[7][8]

Kinase Inhibitors (c-Met & Tyrosine Kinases)

The thienyl-pyridazine motif mimics the ATP-binding hinge region of kinases. Derivatives synthesized via hydrazinolysis and subsequent cyclization (forming triazolo[4,3-b]pyridazines) have shown potent activity against c-Met , a receptor tyrosine kinase implicated in tumor metastasis.

-

Mechanism: The nitrogen atoms in the pyridazine/triazole fused system accept hydrogen bonds from the kinase hinge region (e.g., Met1160 in c-Met).

GABA-A Receptor Ligands

Pyridazine derivatives are established isosteres for the GABA-A benzodiazepine binding site. The 3-chloro-6-(2-thienyl)pyridazine scaffold allows for the attachment of lipophilic domains (thiophene) that enhance blood-brain barrier (BBB) permeability, while the chlorine displacement allows for fine-tuning of receptor affinity.

Optoelectronics

The "Push-Pull" electronic structure (Thiophene donor + Pyridazine acceptor) makes this molecule a candidate for organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials.[1] The conjugated system facilitates intramolecular charge transfer (ICT).[1]

Safety & Handling (SDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon). Protect from light.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen, Sulfur, and Chlorine content).

References

-

ChemicalBook. (2024). 3-Chloro-6-(2-thienyl)pyridazine CAS 28657-41-2 Properties and Melting Point.Link

-

Fernandes, S. S. M., & Raposo, M. M. M. (2011). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum.[2] Link

-

Knochel, P., et al. (2010). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine.[3] Chemical Communications.[3] Link

-

PubChem. (2024).[4] 3-Chloro-6-phenylpyridazine (Analogous Data).[5] National Library of Medicine. Link

-

Sigma-Aldrich. (2024).[5] Pyridazine Building Blocks and Safety Data Sheets.Link

Sources

- 1. sciforum.net [sciforum.net]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 3-クロロ-6-フェニルピリダジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Therapeutic Potential of Thienyl-Pyridazine Derivatives

Executive Summary

The fusion of thiophene and pyridazine moieties creates a "privileged scaffold" in medicinal chemistry—the thienyl-pyridazine core . This structure leverages the bioisosteric properties of thiophene (enhancing lipophilicity and metabolic stability compared to phenyl rings) and the hydrogen-bonding capacity of the pyridazine ring (mimicking peptide bonds or acting as a kinase hinge binder).

This guide analyzes the structure-activity relationships (SAR), synthesis, and validated biological protocols for these derivatives, specifically focusing on their dual-action potential as Tyrosine Kinase Inhibitors (TKIs) in oncology and COX-2 Selective Inhibitors in inflammation.

Structural Rationale & SAR Logic

The Thiophene-Pyridazine Advantage

In drug design, replacing a benzene ring with a thiophene (bioisosterism) often results in improved pharmacokinetic profiles.

-

Lipophilicity: The sulfur atom increases lipophilicity (

), facilitating passive transport across cell membranes to reach intracellular kinase domains. -

Electronic Effects: Thiophene is electron-rich, allowing for stronger

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within enzyme active sites. -

Pyridazine Core: The 1,2-diazine ring serves as a crucial pharmacophore, often forming hydrogen bonds with the "hinge region" of kinase ATP-binding pockets or the hydrophilic side pockets of Cyclooxygenase-2 (COX-2).

Visualization: Structural Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

Figure 1: SAR logic map detailing how structural features of the thienyl-pyridazine scaffold translate to biological efficacy.

Therapeutic Application: Oncology (Kinase Inhibition)[1]

Thienyl-pyridazine derivatives have shown significant efficacy against receptor tyrosine kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action

These small molecules typically act as Type I or Type II ATP-competitive inhibitors .

-

Entry: The thienyl moiety facilitates entry into the cell.

-

Binding: The pyridazine nitrogens form hydrogen bonds with the backbone amino acids of the kinase hinge region.

-

Blockade: This prevents ATP binding, inhibiting autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), ultimately leading to apoptosis and G2/M phase cell cycle arrest.

Comparative Potency Data (Representative)

Data synthesized from recent high-impact studies (e.g., Source 1.3, 1.10).

| Compound ID | Target | IC50 (µM) | Reference Standard | Relative Potency |

| TP-6b | VEGFR-2 | 0.18 ± 0.02 | Sorafenib (0.09 µM) | Moderate |

| TP-5f | EGFR | 1.50 ± 0.12 | Erlotinib (0.04 µM) | Lower |

| TP-Hsp90 | Hsp90 | 10.8 (HSC3) | Cisplatin (Comparable) | High |

Therapeutic Application: Inflammation (COX-2 Inhibition)

A critical advantage of thienyl-pyridazines is their potential for COX-2 selectivity . Traditional NSAIDs often cause gastric ulcers by inhibiting COX-1 (cytoprotective). Thienyl-pyridazines are designed to fit the larger hydrophobic side pocket of COX-2, which is inaccessible in COX-1 due to the isoleucine-to-valine substitution (Ile523 vs Val523).

Selectivity Mechanism

-

COX-1: The active site is restricted. The bulky thienyl-pyridazine group cannot enter.

-

COX-2: The secondary pocket is accessible. The pyridazine ring orients the molecule to interact with Arg120 and Tyr355 , while the thienyl group occupies the hydrophobic niche.

Chemical Synthesis Strategy

To ensure reproducibility and high yields, a convergent synthesis strategy utilizing Suzuki-Miyaura Cross-Coupling is recommended. This modular approach allows for the rapid generation of libraries by varying the boronic acid component.

Synthesis Workflow Diagram

Figure 2: Convergent synthetic pathway for generating thienyl-pyridazine libraries via Suzuki coupling.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Rationale: Palladium-catalyzed cross-coupling is chosen for its tolerance of functional groups (e.g., thiophene sulfur) compared to Grignard reagents.

-

Preparation: In a dry Schlenk flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv) in dimethoxyethane (DME) / Ethanol (3:1 ratio).

-

Activation: Add the appropriate Aryl Boronic Acid (1.2 equiv) and aqueous

-

Catalyst Addition: Degas the solution with

for 15 minutes. Add -

Reaction: Reflux at 85°C for 12–24 hours under inert atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Filter through a Celite pad. Extract filtrate with EtOAc (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase), serving as a proxy for cell viability. Strict controls are required to rule out chemical interference.

-

Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at density

cells/well. Incubate for 24h at 37°C ( -

Treatment: Treat cells with the thienyl-pyridazine derivative at gradient concentrations (0.1 – 100 µM).

-

Negative Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin or Staurosporine.

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Critical Check: Thienyl derivatives can sometimes be "PAINS" (Pan-Assay Interference Compounds) due to aggregation. If IC50 curves are steep or irregular, add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.

References

-

Synthesis and characterization of novel thienyl-pyridazine derivatives. Source: Sciforum / MDPI URL:[Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Source: Bioorganic Chemistry (via PubMed) URL:[Link]]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

Review of Photophysical Properties of Substituted Pyridazines

Executive Summary

Pyridazine (1,2-diazine) represents a unique class of electron-deficient heteroaromatic cores. Unlike its isomers pyrazine and pyrimidine, the pyridazine ring features adjacent nitrogen atoms (N=N bond), resulting in a high electron affinity and a significant dipole moment. While the unsubstituted pyridazine core is virtually non-fluorescent due to dominant

Fundamental Electronic Structure

The photophysics of pyridazine are governed by the competition between radiative (

-

The "Dark" Core: Unsubstituted pyridazine exhibits a low-lying

excited state. The proximity of the -

The Nitrogen Effect: The adjacent lone pairs on the nitrogen atoms create a repulsive interaction, destabilizing the HOMO while the high electronegativity lowers the LUMO. This makes the ring an exceptional electron acceptor (A) in Donor-Acceptor (D-A) architectures.

Mechanism: Energy Level Modulation

To activate fluorescence, chemical design must invert the energy levels, raising the

Figure 1: Energy level modulation in pyridazines. Unsubstituted cores follow the grey/red path (quenching). Donor-substituted systems lower the ICT state (green), enabling fluorescence. Orthogonal donors enable RISC (yellow) for TADF.

Substituent Effects & Photophysical Tuning[1][2][3]

Push-Pull Systems (ICT)

Introducing electron-donating groups (EDGs) such as amines, methoxy, or thiophene moieties at the 3- and 6-positions creates a strong push-pull system.

-

Mechanism: The EDG raises the HOMO energy (located on the donor), while the pyridazine core keeps the LUMO low. This narrows the bandgap and induces a strong Intramolecular Charge Transfer (ICT) state.

-

Solvatochromism: These derivatives exhibit significant positive solvatochromism.[1][2] As solvent polarity increases, the highly dipolar ICT excited state is stabilized, resulting in a bathochromic (red) shift of the emission.

Thermally Activated Delayed Fluorescence (TADF)

Recent advancements have utilized pyridazine as the acceptor in TADF emitters for OLEDs.[1]

-

Design: Combining pyridazine with bulky donors like phenoxazine or 9,9-dimethyl-9,10-dihydroacridine creates a twisted molecular geometry.

-

Effect: The twist decouples the HOMO and LUMO, minimizing the exchange energy (

). This allows thermal energy to convert non-emissive triplet excitons back to the singlet state (Reverse Intersystem Crossing, RISC), theoretically harvesting 100% of excitons.

Aggregation-Induced Emission (AIE)

While planar pyridazines often suffer from Aggregation-Caused Quenching (ACQ) due to

-

Solution State: Intramolecular rotations dissipate energy non-radiatively (dark).

-

Aggregate State: Physical restriction of these rotations forces radiative decay (bright).

Comparative Data: Substituent Impact

Table 1: Photophysical properties of representative 3,6-disubstituted pyridazines in Toluene.

| Derivative Type | Substituent (Donor) | Mechanism | Ref | |||

| Simple Pyridazine | None (H) | ~300 | Non-emissive | < 0.1 | [1] | |

| Push-Pull | 3,6-di(methoxy) | 320 | 380-400 | ~1-5 | [2] | |

| ICT Probe | 3,6-di(thiophen-2-yl) | ICT | 360 | 450 | 30-50 | [3] |

| TADF Emitter | Phenoxazine (PXZ) | TADF/ICT | 390 | 510 (Green) | 8.5 (soln) / 30+ (film) | [4] |

| AIE Active | Tetraphenyl-adduct | AIE | 340 | 490 (Solid) | <1 (soln) / 65 (solid) | [5] |

Experimental Protocols

Protocol 1: Relative Quantum Yield ( ) Measurement

Objective: Determine the efficiency of photon emission relative to a known standard.[4][5][6]

-

Standard Selection: Choose a standard with absorption/emission close to the pyridazine derivative (e.g., Quinine Sulfate in 0.1 M H

SO -

Sample Preparation: Prepare 5 concentrations of the sample and 5 of the standard. Critical: Absorbance at the excitation wavelength (

) must be kept below 0.1 OD to avoid inner-filter effects. -

Measurement: Record the integrated fluorescence intensity (

) for all solutions. -

Calculation: Plot Integrated Intensity (

) vs. Absorbance (

Protocol 2: Lippert-Mataga Solvatochromic Analysis

Objective: Estimate the change in dipole moment (

-

Solvent Selection: Prepare solutions (

M) in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -

Data Collection: Measure absorption (

) and emission ( -

Analysis: Plot the Stokes shift (

) against the orientation polarizability (

Characterization Workflow

To ensure scientific integrity, the characterization of novel pyridazine derivatives must follow a logical, self-validating workflow.

Figure 2: Step-by-step characterization workflow for pyridazine fluorophores. Structural validation is a prerequisite for reliable photophysical data.

References

-

Review of Diazine Photophysics: Source:Molecules (2010), "Photophysics of Diazines and their Derivatives." URL:[Link] (Generalized reference based on standard photophysics texts).

-

Pyridazine Synthesis & Properties: Title: "Synthesis and photophysical properties of fused imidazo[1,2-a]pyridine-based molecules" (Relevant comparative diazine chemistry). Source:Organic Chemistry Frontiers (RSC). URL:[Link]

-

ICT and Push-Pull Pyridazines: Title: "Synthesis and photophysical investigation of a series of push-pull arylvinyldiazine chromophores." Source:Journal of Organic Chemistry. URL:[Link]

-

TADF in Pyridazines: Title: "Fast Delayed Emission in New Pyridazine-Based Compounds."[7][1] Source:Frontiers in Chemistry (2021). URL:[Link]

-

AIE Active Pyridazines: Title: "Pyridazine-Based Aggregation Induced Emission Active Conjugates."[3][8] Source:ChemistrySelect / ResearchGate. URL:[Link]

Sources

- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. edinst.com [edinst.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(2-thienyl)pyridazine

Abstract

3-Chloro-6-(2-thienyl)pyridazine is a heterocyclic compound of significant interest as a structural motif and key intermediate in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. We present detailed, field-proven protocols for solubility profiling across various aqueous and organic media and for assessing chemical stability under stress conditions as mandated by International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale to empower robust and reliable characterization of this and similar heterocyclic compounds.

Introduction

3-Chloro-6-(2-thienyl)pyridazine belongs to the diazine class of heterocycles, incorporating both a pyridazine and a thiophene ring. This unique combination of an electron-deficient pyridazine system and an electron-rich thiophene moiety imparts distinct chemical and physical properties. These scaffolds are prevalent in pharmacologically active molecules, making a thorough understanding of their behavior in various environments essential for successful research and development.

The journey from a promising chemical entity to a viable product is contingent on a clear understanding of its solubility and stability. Poor solubility can hinder formulation, lead to unreliable results in biological assays, and cause variable absorption and low bioavailability.[1][2] Similarly, chemical instability can result in loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.[3]

This guide provides a systematic approach to evaluating the solubility and stability of 3-Chloro-6-(2-thienyl)pyridazine, grounded in established scientific principles and regulatory expectations.

Section 1: Solubility Profiling

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and its suitability for various formulations.[2] We will describe two complementary approaches: kinetic and thermodynamic solubility assessment. Kinetic solubility is a high-throughput method ideal for early discovery to rank-order compounds, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[1][4][5]

Theoretical Considerations: Structural Impact on Solubility

The structure of 3-Chloro-6-(2-thienyl)pyridazine—featuring a planar, aromatic system with limited hydrogen bonding capability (two nitrogen atoms as acceptors) and a lipophilic chloro-substituent—suggests inherently low aqueous solubility. The pKa of the pyridazine ring is expected to be low (basic pKa around 1.8 for a related compound), meaning it will be largely non-ionized at physiological pH.[6] Therefore, pH manipulation is unlikely to be an effective strategy for dramatically enhancing its solubility in aqueous media.[7]

Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the concentration of a compound in a saturated solution at equilibrium.

Methodology Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solution. The use of a High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system provides high sensitivity and selectivity for accurate quantification, even in complex media.[8][9]

Step-by-Step Protocol:

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2 Simulated Gastric Fluid (SGF), pH 6.8 Simulated Intestinal Fluid (SIF), and pH 7.4 Phosphate-Buffered Saline (PBS)) and select organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile).

-

Compound Addition: Add an excess of solid 3-Chloro-6-(2-thienyl)pyridazine to a known volume of each medium in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is achieved.[4][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding 0.45 µm filter.[4]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.

-

Generate a calibration curve by making serial dilutions of the stock solution.

-

Analyze the filtered supernatant and the calibration standards by a validated UPLC-MS/MS or HPLC-UV method.[9][10]

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table to facilitate comparison across different conditions.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |

| SGF (Simulated Gastric Fluid) | 1.2 | 37 | [Insert Data] | [Insert Data] |

| SIF (Simulated Intestinal Fluid) | 6.8 | 37 | [Insert Data] | [Insert Data] |

| Water | ~7.0 | 25 | [Insert Data] | [Insert Data] |

| DMSO | N/A | 25 | [Insert Data] | [Insert Data] |

| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] |

Table 1. Expected format for summarizing solubility data.

Workflow Visualization: Solubility Determination

The following diagram outlines the key steps in the thermodynamic solubility determination workflow.

Workflow for Thermodynamic Solubility Assessment.

Section 2: Chemical Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation.[3][11] Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing and is a regulatory requirement under ICH guidelines Q1A(R2) and Q1B.[11][12][13][14] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify relevant degradation products.[12][15]

Potential Degradation Pathways

Based on the structure of 3-Chloro-6-(2-thienyl)pyridazine, several degradation pathways can be hypothesized:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyridazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under basic or acidic conditions, to form the corresponding pyridazinone derivative. The rate of hydrolysis is often pH and temperature-dependent.[16][17][18]

-

Oxidation: The electron-rich thiophene ring is prone to oxidation, which can lead to the formation of S-oxides and subsequently sulfones, or even ring-opening products.[19][20][21] This pathway is relevant under oxidative stress (e.g., exposure to hydrogen peroxide).

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV/Visible light, leading to excited states that can undergo various reactions, including ring cleavage, rearrangement, or polymerization.[22][23][24]

Experimental Protocol: Forced Degradation Study

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector, is essential for these studies.[10][25][26][27] The PDA detector is critical for assessing peak purity and ensuring that degradant peaks are not co-eluting with the parent compound.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of 3-Chloro-6-(2-thienyl)pyridazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Keep one vial of the stock solution at 60°C, protected from light.

-

Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil and kept alongside to differentiate light-induced changes from thermal effects.

-

-

Time Points: Sample from each vial at various time points (e.g., 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples, including a non-stressed control (t=0), by the stability-indicating HPLC-PDA method.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Calculate the percentage of each major degradation product formed (based on area percent).

-

Assess peak purity of the parent compound at each time point.

-

Data Presentation: Stability Summary

Summarize the findings in a table to provide a clear overview of the compound's stability profile.

| Stress Condition | Conditions | Time (h) | % Parent Remaining | Major Degradants (% Area) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Insert Data] | [Insert Data] | [e.g., Significant degradation] |

| Base Hydrolysis | 0.1 M NaOH, RT | 8 | [Insert Data] | [Insert Data] | [e.g., Rapid degradation] |

| Oxidation | 3% H₂O₂, RT | 24 | [Insert Data] | [Insert Data] | [e.g., Moderate degradation] |

| Thermal | 60°C | 48 | [Insert Data] | [Insert Data] | [e.g., Stable] |

| Photolytic | ICH Q1B Light | 24 | [Insert Data] | [Insert Data] | [e.g., Minor degradation] |

Table 2. Expected format for summarizing forced degradation data.

Workflow Visualization: Stability Assessment

This diagram illustrates the process for conducting a forced degradation study.

Workflow for Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For 3-Chloro-6-(2-thienyl)pyridazine, its low predicted aqueous solubility and potential for hydrolytic and oxidative degradation are key liabilities that must be quantitatively understood. The protocols and frameworks detailed in this guide provide the necessary tools for researchers to generate high-quality, reliable data. This enables informed decision-making, from lead optimization and candidate selection to formulation design, ultimately accelerating the path from discovery to application.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. (2002, September 24). Journal of Organic Chemistry.

- Oxidative activation of the thiophene ring by hep

- ICH GUIDELINES: STRESS DEGRAD

- Thiophene.Wikipedia.

- Chapter 9, thiophene.University of East Anglia.

- Synthesis, Reactions and Medicinal Uses of Thiophene.Pharmaguideline.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- Forced Degradation Studies | ICH Stability Testing.BioPharmaSpec.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- ADME Solubility Assay.BioDuro.

- Solubility Screening by UPLC-MS/MS.

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.

- Kinetic versus thermodynamic solubility tempt

- 3-chloro-6-(2-chlorophenyl)pyridazine. (2025, May 20). ChemSynthesis.

- Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules.Astronomy & Astrophysics (A&A).

- Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. (2023, December 11). PubMed.

- Photostability testing of pharmaceutical products. (2013, September 3).

- 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. (2025, October 15). EPA.

- 3-Chloro-6-ethynylpyridazine. (2026, February 7). PubChem.

- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc.SciSpace.

- Photostability and Photostabilization of Drugs and Drug Products.SciSpace.

- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.PMC.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.

- Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.

- Synthesis and characterization of novel thienyl-pyridazine deriv

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).

- Q1B Photostability Testing of New Active Substances and Medicinal Products.EMA.

- 3-Chloro-6-(2-methoxyphenyl)pyridazine.ChemScene.

- Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH.

- Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015, September 15). PubMed.

- Organic reactions: Hydrolysis. (2025, June 15). Monash University.

- Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. (2005, July 15). PubMed.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. ijcrt.org [ijcrt.org]

- 4. raytor.com [raytor.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. waters.com [waters.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. youtube.com [youtube.com]

- 16. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thiophene - Wikipedia [en.wikipedia.org]

- 21. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 22. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 27. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Strategic Application of 3-Chloro-6-(2-thienyl)pyridazine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the 3-Chloro-6-(2-thienyl)pyridazine scaffold (CAS 5057-30-7 and related analogs) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold uniquely combines the electron-deficient, hydrogen-bond-accepting nature of the pyridazine ring with the lipophilic, electron-rich thiophene moiety.

This guide details the strategic application of this scaffold, focusing on its utility as a precursor for GABA-A receptor antagonists (bioisosteres of Gabazine) and Kinase Inhibitors (e.g., c-Met, VEGFR). We provide validated protocols for its synthesis via selective Suzuki cross-coupling and its subsequent functionalization via Nucleophilic Aromatic Substitution (

Part 1: Chemical Rationale & Scaffold Utility

The "Push-Pull" Electronic System

The 3-chloro-6-(2-thienyl)pyridazine molecule acts as a bifunctional electrophile, but its reactivity is modulated by the opposing electronic effects of its substituents:

-

The Pyridazine Core: Highly electron-deficient (π-deficient). The nitrogen atoms withdraw electron density, making the carbons at positions 3 and 6 highly susceptible to nucleophilic attack.

-

The 3-Chloro Group: A classic leaving group that activates the C3 position for

reactions with amines, alkoxides, or thiols. -

The 6-(2-Thienyl) Group: An electron-rich heteroaromatic ring. It acts as a donor via resonance, slightly deactivating the pyridazine ring compared to the 3,6-dichloro precursor. This electronic "tuning" is critical; it stabilizes the molecule enough to prevent rapid decomposition while retaining sufficient reactivity for library synthesis.

Bioisosteric Significance

In medicinal chemistry, the 2-thienyl group is frequently used as a bioisostere for the phenyl ring .

-

Metabolic Stability: Thiophene is often less prone to oxidative metabolism (e.g., by CYP450) at certain positions compared to phenyl.

-

Lipophilicity: Thiophene is slightly more lipophilic, potentially improving blood-brain barrier (BBB) penetration—a critical factor for CNS targets like GABA-A receptors.

-

Steric/Electronic: The sulfur atom induces a different dipole moment and steric bulk (van der Waals radius of S vs. -CH=CH-), which can induce unique binding conformations in the receptor pocket.

Part 2: Experimental Protocols

Protocol A: Selective Synthesis of the Scaffold

Objective: Synthesize 3-chloro-6-(2-thienyl)pyridazine from 3,6-dichloropyridazine via Suzuki-Miyaura cross-coupling. Challenge: The starting material (3,6-dichloropyridazine) is symmetric. The goal is to achieve mono-arylation without generating the bis-thienyl byproduct.

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)

-

2-Thienylboronic acid (1.05 equiv)

-

Catalyst:

(5 mol%)[1][2][3][4] -

Base:

(2.0 M aqueous solution)[1][2] -

Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine DME (8 mL per mmol) and Ethanol (2 mL per mmol). Sparge with Nitrogen or Argon for 15 minutes.[4] Rationale: Removal of oxygen is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

-

Loading: Add 3,6-Dichloropyridazine (1.0 equiv) and

(0.05 equiv). Stir for 5 minutes under inert atmosphere. -

Addition: Add 2-Thienylboronic acid (1.05 equiv) and aqueous

(2.0 equiv).-

Critical Note: Do not use a large excess of boronic acid. Maintaining a near 1:1 stoichiometry is the primary control against bis-coupling.

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Endpoint: Look for the disappearance of the dichloro starting material.[4] If bis-coupled product (

usually higher) begins to form significantly, stop the reaction immediately.

-

-

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 60–75% Mono-coupled product.

-

Protocol B: Library Generation via

Objective: Functionalize the 3-chloro position with diverse amines to create a library of potential kinase or GABA ligands.

Reagents:

-

3-Chloro-6-(2-thienyl)pyridazine (Scaffold)

-

Amine (

) (1.5 – 2.0 equiv) -

Base:

(2.0 equiv) or DIPEA (3.0 equiv) -

Solvent: DMSO or NMP (for difficult amines) / Ethanol or n-Butanol (for reactive amines)

Step-by-Step Methodology:

-

Setup: Dissolve the scaffold (1 equiv) in the chosen solvent (0.2 M concentration).

-

Addition: Add the amine (1.5 equiv) and base.

-

Thermal Activation:

-

Reactive Amines (e.g., pyrrolidine, morpholine): Heat to 80°C in a sealed tube for 2–4 hours.

-

Unreactive Amines (e.g., anilines): Heat to 120–140°C in DMSO for 12 hours. Microwave irradiation (150°C, 20 min) is highly recommended for anilines to suppress degradation.

-

-

Isolation: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

-

Validation: Verify purity via

-NMR. The diagnostic doublet for the pyridazine protons (approx. 7.5–8.0 ppm) should shift upfield upon amination.

Part 3: Visualization of Workflows

Synthesis & SAR Logic Diagram

The following diagram illustrates the divergent synthesis pathway, highlighting the decision points for creating GABA-A antagonists versus Kinase Inhibitors.

Caption: Divergent synthesis workflow starting from 3,6-dichloropyridazine. Path A targets CNS receptors (GABA), while Path B targets intracellular kinases.

Part 4: Quantitative Data Summary

The following table summarizes expected reactivity trends and physical properties relevant to medicinal chemistry optimization.

| Parameter | 3,6-Dichloropyridazine | 3-Chloro-6-(2-thienyl)pyridazine | Target: 3-Amino-6-(2-thienyl)pyridazine |

| Molecular Weight | 148.98 | 196.66 | ~177.23 (varies w/ amine) |

| ClogP (Est.) | 0.6 | 2.3 | 1.5 – 3.0 |

| Reactivity ( | Very High | High | Low (Nucleophilic) |

| UV/Vis ( | ~260 nm | ~310 nm (Conjugated) | ~340–360 nm (Push-Pull) |

| Solubility | Moderate (DCM, MeOH) | Good (DCM, DMSO) | Variable (often pH dependent) |

| Primary Application | Starting Material | Divergent Scaffold | Active Pharmaceutical Ingredient |

Part 5: Troubleshooting & Optimization

-

Problem: Formation of bis-thienyl pyridazine during Suzuki coupling.

-

Solution: Reduce catalyst loading to 2 mol% and add the boronic acid dropwise over 1 hour. Ensure the pyridazine is in slight excess (1.1 equiv).

-

-

Problem: Low yield in

with sterically hindered anilines.-

Solution: Switch from thermal

to Buchwald-Hartwig amination . -

Conditions:

(2 mol%), Xantphos (4 mol%),

-

-

Problem: Product retains Palladium traces (black color).

-

Solution: Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine before column chromatography.

-

References

-

Fernandes, S. S. M., & Raposo, M. M. M. (2018). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Link

-

BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols. BenchChem. Link

-

Lont, P. J., et al. (1973). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas. Link

-

Organic Syntheses. (2016). Synthesis of Functionalized Pyridines and Pyridazines. Organic Syntheses, Vol 93. Link

-

Meanwell, N. A. (2017).[5] The Pyridazine Ring System in Drug Discovery. Advances in Heterocyclic Chemistry. Link

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. blumberginstitute.org [blumberginstitute.org]

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle, has emerged from the shadows of its more common pyridine and pyrimidine relatives to become a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a distinct dipole moment, increased water solubility, and a different hydrogen bonding capacity compared to other azines.[2] These characteristics make the pyridazine scaffold a compelling bioisostere for phenyl and other heterocyclic rings in the design of novel therapeutics. However, the very electronic nature that makes pyridazine attractive also presents a unique set of challenges and opportunities for its synthetic manipulation. This guide provides an in-depth exploration of the experimental procedures for the functionalization of the pyridazine ring, moving beyond a simple recitation of steps to explain the underlying chemical principles and offer practical, field-tested insights.

I. Navigating the Electronic Landscape: A Tale of Two Nitrogens

The two adjacent nitrogen atoms in the pyridazine ring create an electron-deficient system, rendering it susceptible to nucleophilic attack and resistant to classical electrophilic aromatic substitution.[3] Understanding this electronic landscape is paramount to devising successful functionalization strategies. The positions on the pyridazine ring are numbered starting from one of the nitrogen atoms and proceeding around the ring. The C3/C6 and C4/C5 positions exhibit distinct reactivities.

II. Direct C-H Functionalization: The Atom-Economical Frontier

The direct conversion of C-H bonds into new C-C or C-X bonds represents a paradigm shift in synthetic chemistry, offering an atom-economical and environmentally benign approach to molecular diversification.[4] For the pyridazine core, several powerful C-H functionalization strategies have been developed.

A. Minisci-Type Radical Alkylation and Acylation: Harnessing Radical Intermediates

The Minisci reaction provides a powerful tool for the direct alkylation and acylation of electron-deficient heterocycles.[5] This reaction involves the generation of a nucleophilic radical species that preferentially attacks the protonated, and therefore more electron-deficient, pyridazine ring.

Causality of Experimental Choices:

-

Acidic Conditions: Protonation of one of the pyridazine nitrogens is crucial to further decrease the electron density of the ring, making it more susceptible to radical attack.[5]

-

Radical Generation: The choice of radical precursor and initiator is critical. Silver nitrate and ammonium persulfate are commonly used to generate alkyl radicals from carboxylic acids via oxidative decarboxylation.[6]

-

Regioselectivity: The regiochemical outcome of the Minisci reaction on pyridazines is highly dependent on the substitution pattern of the ring and the nature of the radical. Generally, attack is favored at the C4 and C5 positions.[7]

Detailed Protocol: Minisci Alkylation of 3-Methylpyridazine

Materials:

-

3-Methylpyridazine

-

Pivalic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridazine (1.0 mmol, 1.0 equiv) and pivalic acid (2.0 mmol, 2.0 equiv).

-

Add a 1:1 mixture of water and dichloromethane (10 mL).

-

Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv) to the stirring mixture.

-

Add silver nitrate (0.1 mmol, 0.1 equiv).

-

In a separate beaker, dissolve ammonium persulfate (2.0 mmol, 2.0 equiv) in a minimum amount of water.

-

Add the ammonium persulfate solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-methyl-4-tert-butylpyridazine.

Troubleshooting:

-

Low Yield: Ensure the reaction is sufficiently acidic to promote protonation. The purity of the ammonium persulfate is also critical.

-

Formation of Multiple Isomers: While the Minisci reaction on substituted pyridazines can be regioselective, mixtures of isomers are sometimes observed. Careful purification by chromatography is often necessary.[6]

B. Transition-Metal Catalyzed C-H Functionalization: A Versatile Toolkit

Transition-metal catalysis has revolutionized C-H functionalization, and pyridazines are no exception. Palladium, rhodium, and iridium catalysts have all been employed to forge new bonds at various positions on the pyridazine ring.[8]

Data Presentation: Comparison of Catalytic Systems for Pyridazine C-H Functionalization

| Catalyst System | Reaction Type | Substrate | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Arylation | 3,6-diphenyl-[6][8][9]triazolo[4,3-b]pyridazine | Aryl iodide | Toluene | 120 | 24 | 81 | C8 | [8] |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Alkenylation | N-phenylpyridazino[4,5-b]quinolin-1(2H)-one | Alkyne | 1,4-Dioxane | 100 | 12 | High | - | [8] |

| [Cp*IrCl₂]₂ / AgOAc | Amination | 2-phenylpyridazine | Azide | CPME | 80 | 16 | High | ortho to phenyl | [8] |

Experimental Workflow: Palladium-Catalyzed C-H Arylation

Caption: Generalized workflow for transition-metal catalyzed C-H functionalization.

III. Nucleophilic Aromatic Substitution (SNA_r_): Exploiting Electron Deficiency

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group (e.g., a halogen) is present.[10]

A. Substitution of Halopyridazines: A Gateway to Diverse Functionality

Halogenated pyridazines are versatile building blocks that can be readily functionalized by a wide array of nucleophiles, including amines, alkoxides, and thiolates.[4]

Causality of Experimental Choices:

-

Leaving Group: The reactivity of halopyridazines in SNA_r_ reactions follows the expected trend: I > Br > Cl > F.

-

Nucleophile: The strength and nature of the nucleophile will dictate the reaction conditions. Stronger nucleophiles generally react faster and at lower temperatures.

-

Regioselectivity: In di- or poly-halogenated pyridazines, the regioselectivity of the substitution is influenced by both electronic and steric factors. For example, in 3,6-dichloropyridazine, the first substitution typically occurs at the C6 position due to steric hindrance from the adjacent nitrogen at C1.

Detailed Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

Materials:

-

3,6-Dichloropyridazine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.1 mmol, 1.1 equiv).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by recrystallization or silica gel chromatography to afford 3-chloro-6-methoxypyridazine.

B. Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A Direct Approach

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct introduction of substituents onto electron-deficient aromatic rings, including pyridazines.[11] This reaction utilizes a carbanion bearing a leaving group at the nucleophilic carbon.[12]

Mechanism of Vicarious Nucleophilic Substitution

Caption: Simplified mechanism of Vicarious Nucleophilic Substitution.

Detailed Protocol: VNS on Pyridazine with Chloromethyl Phenyl Sulfone

Materials:

-

Pyridazine

-

Chloromethyl phenyl sulfone

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add chloromethyl phenyl sulfone (1.2 mmol, 1.2 equiv) and anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add potassium tert-butoxide (2.5 mmol, 2.5 equiv) to the solution and stir for 15 minutes.

-

Add a solution of pyridazine (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired 4-(phenylsulfonylmethyl)pyridazine.[13]

IV. Transition-Metal Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures.[14]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine

Materials:

-

3-Chloropyridazine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (4:1 mixture), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask, add 3-chloropyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3-phenylpyridazine.

Troubleshooting Suzuki Couplings with Pyridazines:

-

Catalyst Deactivation: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[8]

-

Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct. Using fresh, high-purity boronic acids and optimizing the base and reaction time are crucial.

V. Functionalization via Pyridazine N-Oxides: Altering Reactivity and Regioselectivity

The oxidation of a pyridazine nitrogen to the corresponding N-oxide dramatically alters the electronic properties and reactivity of the ring. Pyridazine N-oxides can be valuable intermediates for further functionalization.[9]

Key Advantages of the N-Oxide Strategy:

-

Activation towards Electrophilic Attack: The N-oxide group is strongly activating and directs electrophilic substitution to the C4 and C6 positions.

-

Modified Nucleophilic Substitution: The N-oxide can influence the regioselectivity of nucleophilic substitution on halopyridazines.

-

Photochemical Reactivity: Pyridazine N-oxides exhibit unique photochemical reactivity, undergoing rearrangements to form other heterocyclic systems.[3]

Synthesis of Pyridazine N-Oxides: General Considerations

Common oxidizing agents for the N-oxidation of pyridazines include peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide in acetic acid.[15] The choice of oxidant and reaction conditions depends on the substituents present on the pyridazine ring.

VI. Safety and Handling Precautions

Pyridazine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin Contact: In case of skin contact, wash the affected area immediately with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17]

VII. Conclusion: A Bright Future for a Versatile Heterocycle

The functionalization of the pyridazine ring offers a rich and diverse field of study with significant implications for drug discovery and materials science. By understanding the inherent electronic properties of this unique heterocycle and applying the powerful synthetic methodologies outlined in this guide, researchers can unlock the full potential of the pyridazine scaffold. The continued development of novel, efficient, and selective functionalization strategies will undoubtedly lead to the discovery of new molecules with profound biological and material properties.

References

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Post Apple Scientific. Available at: [Link]

-

From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy | Organic Letters. (2021, July 16). ACS Publications. Available at: [Link]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). National Institutes of Health. Available at: [Link]

-

Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (2020). eScholarship, University of California. Available at: [Link]

-

Recent Advances in Pyridazine Chemistry. (1987). ResearchGate. Available at: [Link]

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). Open Access LMU. Available at: [Link]

-

Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). ResearchGate. Available at: [Link]

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (2023, October 3). ResearchGate. Available at: [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc. Available at: [Link]

-

A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (1990). Royal Society of Chemistry. Available at: [Link]

-

Pyridazine N-oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems. (2000). ResearchGate. Available at: [Link]

-

ortho metalation. (n.d.). Available at: [Link]

-

Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. (2000, October 15). PubMed. Available at: [Link]

-

Vicarious nucleophilic substitution. (n.d.). Wikipedia. Available at: [Link]

-

Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2019). ACS Publications. Available at: [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (1976). Wageningen University & Research. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. (2004, December 13). ACS Publications. Available at: [Link]

-

Directed (ortho) Metallation. (n.d.). Available at: [Link]

-

Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Minisci reaction. (n.d.). Wikipedia. Available at: [Link]

-

Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (2020). ResearchGate. Available at: [Link]

-

Vicarious Nucleophilic Substitution of Hydrogen. (1987). ACS Publications. Available at: [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

-

Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge at UChicago. Available at: [Link]

-

Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers | Journal of Medicinal Chemistry. (2008, April 19). ACS Publications. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). National Institutes of Health. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). ACS Publications. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). National Institutes of Health. Available at: [Link]

-

A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (1990). Royal Society of Chemistry. Available at: [Link]

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015, May 15). PubMed. Available at: [Link]

-

Pyridazine. (n.d.). Available at: [Link]

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge at UChicago. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Preparation method of 3, 6-dichloropyridazine. (2021, April 16). Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-6-(2-thienyl)pyridazine

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Chloro-6-(2-thienyl)pyridazine, a heterocyclic compound of interest in pharmaceutical and materials science research. As a key synthetic intermediate, verifying its identity, purity, and impurity profile is critical for ensuring the quality and reproducibility of downstream applications. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. The methods described herein form a self-validating analytical workflow, ensuring high confidence in the final characterization data.

Introduction and Physicochemical Overview

3-Chloro-6-(2-thienyl)pyridazine belongs to the pyridazine class of N-heterocyclic aromatic compounds. The presence of a reactive chlorine atom and the thiophene moiety makes it a versatile building block for the synthesis of more complex molecules, potentially for drug discovery and organic electronics.[1][2] Its robust characterization is the foundational step for any research and development program.

The analytical strategy must address three core questions:

-

Identity: Is the compound what it purports to be?

-

Purity: What is the percentage of the main component, and are impurities present?

-

Structure: Can the covalent structure and key functional groups be unequivocally confirmed?

To develop appropriate analytical methods, a foundational understanding of the molecule's physicochemical properties is essential.

Table 1: Physicochemical Properties of 3-Chloro-6-(2-thienyl)pyridazine

| Property | Value | Source / Method |

| Molecular Formula | C₈H₅ClN₂S | Calculated |

| Molecular Weight | 196.66 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Analogy to similar structures[1][3] |

| Melting Point | To be determined experimentally | See Protocol 4.1 |

| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, DMSO, Acetone) | Analogy and chemical structure |

| UV-Vis λmax | To be determined experimentally | See Protocol 3.4 |

| Calculated LogP | ~2.5 - 3.0 | Prediction based on structure |

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for comprehensive characterization. Each method provides a unique piece of the puzzle, and their combined data provides a holistic and validated view of the material. The following workflow illustrates the logical progression from initial sample assessment to full structural confirmation.

Caption: Integrated workflow for the characterization of 3-Chloro-6-(2-thienyl)pyridazine.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: Reversed-phase HPLC is the gold standard for non-volatile, organic small molecules. The aromatic nature of the target compound makes it highly suitable for retention on a C18 stationary phase and detection via UV absorbance due to its conjugated π-system. An acetonitrile/water gradient is chosen for its excellent solvating power and UV transparency, allowing for the elution of impurities with a wide range of polarities.

Protocol 2.1: HPLC-UV Purity Method

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile:Water. This results in a stock solution of ~0.5 mg/mL.

-

Further dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a working solution of ~50 µg/mL.

-

Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

Table 2: HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for small molecule analysis, providing good resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and MS compatibility. |

| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier with good UV cutoff. |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18.1-22 min: 30% B | A shallow initial gradient resolves early eluting impurities, followed by a steeper gradient to elute the main peak and any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of peak overload. |

| UV Detection | Diode Array Detector (DAD), 210-400 nm.Quantitation at λmax. | DAD allows for peak purity assessment and identification of co-eluting impurities. |

-

System Suitability:

-

Perform five replicate injections of the working solution.

-

The Relative Standard Deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.

-

-

Data Analysis:

-

Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Investigate any impurity peak exceeding 0.1% area using LC-MS for identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents from the synthesis and purification process (e.g., ethanol, dichloromethane, toluene). A headspace autosampler is used to introduce only the volatile components into the system, protecting the instrument from non-volatile sample matrix.

Protocol 2.2: Headspace GC-MS Method

-

Sample Preparation:

-